molecular formula C15H30O B8791448 Cyclododecane, propoxy- CAS No. 67845-47-0

Cyclododecane, propoxy-

Cat. No. B8791448
CAS RN: 67845-47-0
M. Wt: 226.40 g/mol
InChI Key: DZWPQZGRFUZEDL-UHFFFAOYSA-N
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Patent
US05414142

Procedure details

Cyclododecanol (2.6 g, 14.11 mmol), 1-iodopropane (1.74 g, 102.54 mmol), and 60% sodium hydride in mineral oil (750.0 mg, 18.75 mmol) prepared as in Example 1 were strongly refluxed for 3 hours. A 3.0 g sample (94.0%) was isolated as in Example 1. GC showed 99% one component; bp 69°-71° C. at 0.09 mm. IR (neat, cm-1) 2955, 2882, 1485, 1460, 1350, 1105 (C-O-C); 13C NMR (ppm, CDC13) 77.02 (α-ring carbon), 70.32 (α-chain carbon), 29.18, 24.94, 24.49, 23.39, 20.98, 10.82. Anal calcd for C15H30O:C,79.58, H,13.36. Found: C,79.55; H,13.42.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.I[CH2:15][CH2:16][CH3:17].[H-].[Na+]>>[CH2:15]([O:13][CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)O
Name
Quantity
1.74 g
Type
reactant
Smiles
ICCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
750 mg
Type
reactant
Smiles
Step Two
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were strongly refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A 3.0 g sample (94.0%) was isolated as in Example 1

Outcomes

Product
Name
Type
Smiles
C(CC)OC1CCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.